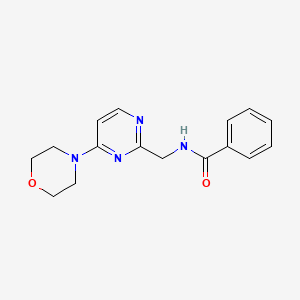

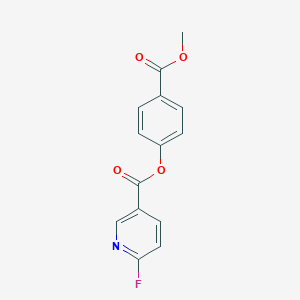

N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

While specific structural analysis for “N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” is not available, benzamides typically have a planar structure . The structure of benzamides can be determined using methods such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and nitrogen physisorption measurements .Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy N-((4-morpholinopyrimidin-2-yl)methyl)benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, with implications for cancer treatment. These compounds demonstrate selectivity for HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis through the induction of histone acetylation and upregulation of p21 protein expression. Their oral bioavailability and significant in vivo antitumor activity underscore their potential as anticancer drugs (Zhou et al., 2008).

Chemical Synthesis and Structural Characterization The synthesis of enaminones containing the morpholine moiety through a one-pot Biginelli reaction demonstrates the chemical versatility of morpholine-based compounds. This method yields dihydropyrimidinone derivatives, highlighting the compound's role in facilitating efficient and novel synthetic routes for potentially biologically active molecules (Bhat et al., 2018).

Anticonvulsant Activity Exploration Research into enaminones derived from morpholine has uncovered compounds with potent anticonvulsant activity. These findings suggest a new avenue for the development of treatments for epilepsy and related neurological disorders, with specific compounds showing promise due to their efficacy and low neurotoxicity profile (Edafiogho et al., 1992).

Antifungal and Antibacterial Applications Compounds containing the morpholine moiety have been synthesized and characterized for their potential antifungal and antibacterial activities. This research opens up possibilities for new antimicrobial agents, particularly in the context of plant diseases and human health (Weiqun et al., 2005).

Corrosion Inhibition for Material Protection Benzamide derivatives featuring morpholine groups have demonstrated significant potential as corrosion inhibitors for steel in acidic environments. Their effectiveness, as shown through electrochemical and quantum chemical studies, suggests applications in industrial settings to protect metal surfaces and extend their operational life (Yadav et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to act as allosteric activators of human glucokinase .

Biochemical Pathways

Similar compounds have been found to activate glucokinase, which plays a significant role in the regulation of carbohydrate metabolism .

Result of Action

Similar compounds have been found to have significant hypoglycemic effects in both animal and human models .

properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(13-4-2-1-3-5-13)18-12-14-17-7-6-15(19-14)20-8-10-22-11-9-20/h1-7H,8-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRPMUZQXVLVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-morpholinopyrimidin-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2566779.png)

![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)

![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)

![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)